molecular formula C16H19N4P B14580055 1,1'-(Phenylphosphanediyl)bis(3,5-dimethyl-1H-pyrazole) CAS No. 61324-11-6

1,1'-(Phenylphosphanediyl)bis(3,5-dimethyl-1H-pyrazole)

Cat. No.: B14580055
CAS No.: 61324-11-6
M. Wt: 298.32 g/mol
InChI Key: ZBUWGYHLLDEQLK-UHFFFAOYSA-N
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Description

Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine is a compound that features a phenylphosphine core substituted with two 3,5-dimethyl-1H-pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine typically involves the reaction of phenylphosphine with 3,5-dimethyl-1H-pyrazole under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of phenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The pyrazole groups can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products

Scientific Research Applications

Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine exerts its effects is primarily through its role as a ligand. It coordinates to metal centers via the nitrogen atoms of the pyrazole groups and the phosphorus atom. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Bis(pyrazolyl)methane: Similar in structure but with a methylene bridge instead of a phenyl group.

    Bis(3,5-dimethylpyrazolyl)methane: Similar but lacks the phenylphosphine core.

Uniqueness

Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine is unique due to the presence of both pyrazole and phosphine functionalities, which allows it to act as a versatile ligand in coordination chemistry. This dual functionality is not commonly found in other similar compounds .

Properties

CAS No.

61324-11-6

Molecular Formula

C16H19N4P

Molecular Weight

298.32 g/mol

IUPAC Name

bis(3,5-dimethylpyrazol-1-yl)-phenylphosphane

InChI

InChI=1S/C16H19N4P/c1-12-10-14(3)19(17-12)21(16-8-6-5-7-9-16)20-15(4)11-13(2)18-20/h5-11H,1-4H3

InChI Key

ZBUWGYHLLDEQLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1P(C2=CC=CC=C2)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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